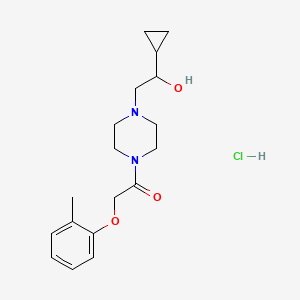
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity : A study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, similar to the compound . The study found that some of these compounds showed promising antiproliferative activities against MCF-7 breast cancer cells, suggesting potential applications in cancer treatment (Yurttaş et al., 2014).
Electrochemical Synthesis : Nematollahi and Amani (2011) explored the electrochemical synthesis of new phenylpiperazine derivatives. This approach could be relevant for synthesizing variations of the compound , indicating its application in innovative synthesis methods (Nematollahi & Amani, 2011).
Anticancer and Antituberculosis Studies : Research by Mallikarjuna et al. (2014) focused on synthesizing derivatives of a compound similar to the one mentioned, which showed significant anticancer and antituberculosis activities. This indicates the potential for developing new therapeutics based on such compounds (Mallikarjuna et al., 2014).
Antimicrobial Activity : Tomar et al. (2007) synthesized chalcones containing a piperazine moiety and evaluated them for antimicrobial activity. Some derivatives showed potential against bacteria like Staphylococcus aureus and Escherichia coli, suggesting the antimicrobial application of similar compounds (Tomar et al., 2007).
Enzyme Inhibitory Activities : A study by Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus and examined their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This demonstrates the compound's potential role in enzyme inhibition and treatment of related disorders (Mermer et al., 2018).
Antibacterial and Antifungal Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, finding that they exhibited moderate to significant antibacterial and antifungal activities, indicating potential in antimicrobial treatments (Gan et al., 2010).
Antidepressant Metabolism Study : Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant compound related to piperazine. Understanding the metabolic pathways of such compounds is crucial for drug development and safety (Hvenegaard et al., 2012).
Antifungal Activity of Metal Complexes : Research by Raj and Patel (2015) focused on preparing novel metal complexes of a ligand similar to the compound and evaluating their antifungal activity. This suggests potential applications in developing antifungal agents (Raj & Patel, 2015).
特性
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-14-4-2-3-5-17(14)23-13-18(22)20-10-8-19(9-11-20)12-16(21)15-6-7-15;/h2-5,15-16,21H,6-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWXCBUXHFMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

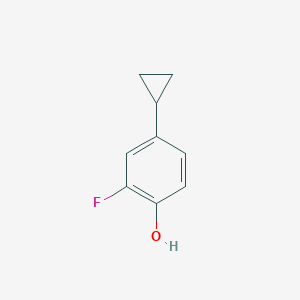
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2590739.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2590741.png)

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
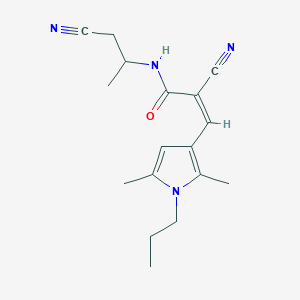
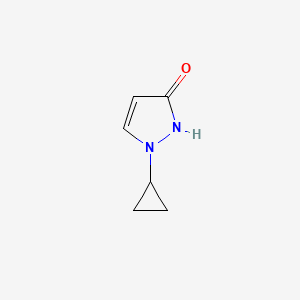
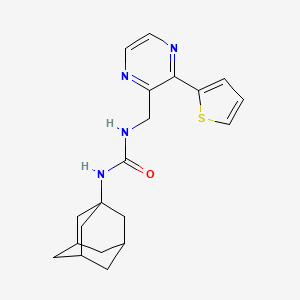
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
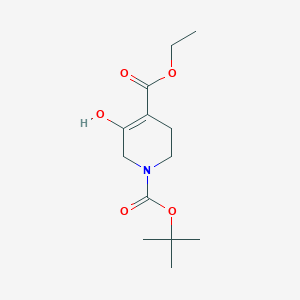
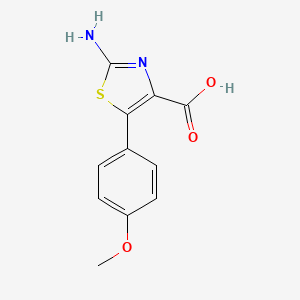
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)